HP-228 is classified as a melanocortin peptide, primarily recognized for its role as an agonist of the melanocortin-3 receptor. Its chemical structure is characterized by the sequence Ac-Norleucine-Gln-His-(D)Phenylalanine-Arginine-(D)Tryptophan-Glycine-Amide. The compound is synthesized through solid-phase peptide synthesis techniques, which are commonly employed in peptide chemistry for producing various peptide sequences .
The synthesis of HP-228 involves solid-phase peptide synthesis, a method that allows for the sequential assembly of amino acids on a solid support. The process includes several key steps:
HP-228 consists of seven amino acids, which contribute to its unique properties and biological activity. The molecular formula is C₄₇H₆₅N₁₅O₉, with a molecular weight of approximately 1,015.09 g/mol. Its structure features several important functional groups that facilitate interactions with biological targets:
The structural details can be represented by its InChI code: InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 .
HP-228 primarily undergoes reactions typical of peptides:
The compound does not typically participate in oxidation or reduction reactions due to its stable peptide nature. Common reagents used in its synthesis include:
HP-228 exerts its biological effects primarily through the inhibition of nitric oxide synthase induction. This enzyme is crucial for producing nitric oxide—a signaling molecule involved in various physiological processes including vasodilation and immune response modulation. By inhibiting this enzyme:
Research indicates that HP-228's mechanism may involve specific interactions with melanocortin receptors that modulate signaling pathways related to inflammation and immune responses.
HP-228 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's usability in biological applications and therapeutic contexts.
HP-228 has several significant applications across various fields:
The development of HP-228 originated from investigations into melanocortin peptides in the late 20th century. Researchers sought to isolate specific bioactive fragments of ACTH that retained therapeutic properties without activating the hypothalamic-pituitary-adrenal (HPA) axis—a limitation that restricted the clinical utility of native ACTH despite its established anti-inflammatory effects. Early clinical observations demonstrated that ACTH fragments like ACTH4–9 (ORG2766) and ACTH4–10 improved cognitive function and seizure control, while analogs like melanotan II (MTII) influenced erectile function [1]. These findings underscored the potential of melanocortin peptides beyond adrenal stimulation.
HP-228 was specifically designed to incorporate the ACTH4–10 core sequence while optimizing receptor-binding properties. By the mid-1990s, preclinical studies had characterized its ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) in endotoxin shock models [3]. A pivotal 1995 study demonstrated that HP-228 potently inhibited nitric oxide synthase induction in vivo during endotoxemia, revealing a novel mechanism for its protective effects [3]. Further research expanded its applications to diabetic neuropathy and acute inflammatory conditions, solidifying its profile as a melanocortin receptor modulator with distinctive physiological effects. Funding from institutions like the Research Advisory Board of St. Bartholomew’s and the Royal London Charitable Foundation accelerated its investigation in models of gouty arthritis, myocardial ischemia, and systemic inflammation [1].
HP-228 belongs to the structural class of linear synthetic heptapeptides designed around the conserved melanocortin HFRW (His-Phe-Arg-Trp) pharmacophore. Its systematic chemical name is N-Acetyl-L-norleucyl-L-glutaminyl-L-histidyl-D-phenylalanyl-L-arginyl-D-tryptophylglycinamide, with the molecular formula C47H65N15O9 and a molecular weight of 984.1141 g/mol [6] [10]. The peptide features six defined stereocenters and an absolute stereochemical configuration critical to its receptor-binding specificity. Key structural attributes include:
Table 1: Amino Acid Sequence of HP-228
Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 |
---|---|---|---|---|---|---|---|
Residue | N-Acetyl-L-norleucine | L-glutamine | L-histidine | D-phenylalanine | L-arginine | D-tryptophan | Glycinamide |
Abbreviation | Ac-Nle | Gln | His | D-Phe | Arg | D-Trp | Gly-NH2 |
The peptide incorporates strategic modifications to enhance stability and receptor interaction:
These modifications collectively optimize pharmacokinetic behavior and receptor engagement. Biophysical characterization confirms a stable backbone conformation that presents the conserved HFRW motif (positions 3–6) in a bioactive orientation essential for receptor activation [6] [10].
HP-228 primarily functions as a multi-receptor agonist targeting the melanocortin receptor (MCR) family, particularly melanocortin receptor type 1 (MC1R), melanocortin receptor type 3 (MC3R), and melanocortin receptor type 4 (MC4R). Binding studies using eukaryotic cell lines expressing human MCR subtypes reveal its highest affinity for MC1R, with moderate selectivity over MC3R and MC4R [2].
Table 2: Melanocortin Receptor Binding and Activation by HP-228
Receptor Subtype | Affinity Relative to α-MSH | Primary Signaling Pathway | Biological Effects Mediated |
---|---|---|---|
MC1R | Highest affinity | cAMP / ERK1/2 | Anti-inflammation, Cytokine inhibition |
MC3R | Moderate affinity | cAMP / Intracellular Ca2+ | Energy homeostasis, Inflammation resolution |
MC4R | Moderate affinity | cAMP | Food intake regulation, Erectile function |
MC5R | Lower affinity | cAMP / Intracellular Ca2+ | Exocrine function, Peripheral inflammation |
Mechanistically, HP-228 binding to MCRs activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels—a primary signaling pathway for melanocortin receptors [1] [8]. In immune cells like macrophages, this cAMP elevation inhibits nuclear factor-kappa B (NF-κB) activation and stabilizes the NF-κB inhibitor IκBα, thereby suppressing pro-inflammatory cytokine and chemokine production [1] [8]. Additionally, HP-228 induces the expression of cytoprotective proteins like heme oxygenase-1 (HO-1), contributing to its tissue-protective actions in models of ischemia and inflammation [1].
The biological significance of HP-228 extends to several physiological systems:
These multi-target actions position HP-228 as a versatile pharmacological tool for elucidating melanocortin receptor functions and developing receptor-specific therapeutics for inflammatory, metabolic, and ischemic diseases.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7